molecular formula C26H36N2O8 B14464792 N-Isopropyl-piperonylamine succinate CAS No. 72156-42-4

N-Isopropyl-piperonylamine succinate

Cat. No.: B14464792
CAS No.: 72156-42-4
M. Wt: 504.6 g/mol
InChI Key: YJRBFMCDMVTQMO-UHFFFAOYSA-N
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Description

N-Isopropyl-piperonylamine succinate is a succinate salt of N-isopropyl-piperonylamine, a compound combining a piperonyl (3,4-methylenedioxyphenyl) moiety with an isopropylamine group. Piperonylamine derivatives are often associated with biological activity due to their aromatic and amine functionalities, while the succinate counterion may enhance solubility and stability, as seen in pharmaceutical salts like sumatriptan succinate . Hypothetically, this compound could serve in drug formulations or chemical synthesis, leveraging the pH-dependent solubility of succinate salts and the lipophilic isopropyl group for tailored bioavailability. However, specific data on its synthesis, pharmacokinetics, or applications are unavailable in the provided sources.

Properties

CAS No.

72156-42-4

Molecular Formula

C26H36N2O8

Molecular Weight

504.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine;butanedioic acid

InChI

InChI=1S/2C11H15NO2.C4H6O4/c2*1-8(2)12-6-9-3-4-10-11(5-9)14-7-13-10;5-3(6)1-2-4(7)8/h2*3-5,8,12H,6-7H2,1-2H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

YJRBFMCDMVTQMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC2=C(C=C1)OCO2.CC(C)NCC1=CC2=C(C=C1)OCO2.C(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-piperonylamine succinate typically involves the reaction of piperonylamine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting N-Isopropyl-piperonylamine is then reacted with succinic acid to form the succinate salt. This process can be optimized to achieve high yields and purity by controlling the reaction temperature, solvent choice, and reaction time .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-piperonylamine succinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.

Major Products Formed

Scientific Research Applications

N-Isopropyl-piperonylamine succinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isopropyl-piperonylamine succinate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-isopropyl-piperonylamine succinate with structurally or functionally related compounds from the evidence, focusing on molecular properties, solubility, and applications:

Compound Name Structure Type Molecular Weight (g/mol) Solubility Key Applications References
This compound Amine succinate salt Not available Likely water-soluble (as salt) Hypothetical: Drug delivery N/A
Sumatriptan succinate Amine succinate salt 384.47 Soluble in aqueous solutions Migraine treatment (5-HT1 agonist)
Diethyl succinate Ester 174.19 Soluble in organic solvents Flavoring agent, fragrances
HPMCAS (AquaSolve™) Polymer ester Variable (by grade) pH-dependent (soluble above pH 5.5) Enteric coatings, solid dispersions
N-Isopropyl Hydroxylamine Hydroxylamine Not provided Polar solvent-soluble Chemical synthesis intermediate
N-Isopropylacrylamide Acrylamide derivative 113.16 Water-soluble (thermoresponsive) Polymer gels, biomedical research

Key Comparisons:

Succinate Functionalization this compound vs. Sumatriptan succinate: Both are amine succinate salts, but sumatriptan’s indole sulfonamide structure contrasts with the piperonyl-isopropyl group. Diethyl succinate: An ester form of succinic acid, used in flavorings due to its pleasant odor . Unlike amine succinates, esters lack ionic solubility but offer compatibility with hydrophobic matrices.

Role of Isopropyl Group

  • This compound vs. N-Isopropylacrylamide : The isopropyl group in acrylamide derivatives confers thermoresponsive behavior in polymers . If present in the target compound, this group could influence solubility or membrane permeability.

Polymeric vs. Small-Molecule Succinates HPMCAS: A cellulose-derived polymer with acetyl/succinoyl substitutions. Its pH-dependent solubility is critical for enteric coatings and solid dispersions . While HPMCAS acts as a carrier, small-molecule succinates like this compound are more likely to be active pharmaceutical ingredients (APIs).

Synthetic Utility

  • N-Isopropyl Hydroxylamine : Used in chemical synthesis as a reducing agent or intermediate . The isopropyl group in the target compound may similarly stabilize reactive intermediates or modulate steric effects.

Research Findings and Limitations

  • Sumatriptan Succinate Impurities: identifies structurally similar impurities (e.g., maleate salts, N-oxide derivatives), highlighting the importance of rigorous purity profiling for amine succinates.
  • HPMCAS Grades: Variability in acetyl/succinoyl content (L, M, H grades) affects drug-release profiles . If the target compound were formulated with HPMCAS, its bioavailability could be pH-modulated.
  • Data Gaps: No direct evidence addresses the synthesis, stability, or bioactivity of this compound. Comparisons remain speculative, relying on analogs like sumatriptan and diethyl succinate.

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